REACTION_CXSMILES
|
C([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][O:17][CH2:18][O:19][CH3:20])(OCC1C=CC=CC=1)=O.[H][H]>CO.[C].[Pd]>[CH3:20][O:19][CH2:18][O:17][CH2:16][CH:12]1[CH2:13][CH2:14][CH2:15][NH:11]1 |f:3.4|
|
Name
|
N-carbobenzoxy-2-methoxymethoxymethylpyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1C(CCC1)COCOC
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction catalyst
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOCC1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |